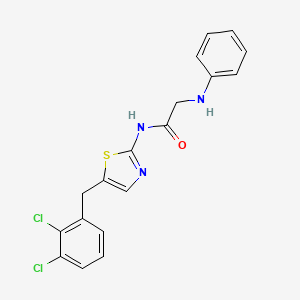
MFCD06642226
Description
MFCD06642226 (CAS 1046861-20-4) is a halogenated aryl boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key properties include:
- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.
- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" .
- Synthetic Accessibility Score: 2.07, reflecting straightforward synthesis using a palladium-catalyzed cross-coupling reaction in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .
This compound is structurally characterized by a boronic acid group attached to a bromo- and chloro-substituted aromatic ring, making it valuable in Suzuki-Miyaura coupling reactions for pharmaceutical and materials science applications.
Properties
IUPAC Name |
2-anilino-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c19-15-8-4-5-12(17(15)20)9-14-10-22-18(25-14)23-16(24)11-21-13-6-2-1-3-7-13/h1-8,10,21H,9,11H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSXAAIGKIMMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
MFCD06642226 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
MFCD06642226 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in various synthetic processes. In biology, it may have potential applications in studying cellular processes and interactions. In medicine, it could be explored for its therapeutic potential in treating specific diseases. Additionally, in industry, this compound may be used in the production of specialized materials or chemicals.
Comparison with Similar Compounds
Structural Similarities and Differences
MFCD06642226 is structurally analogous to other halogenated aryl boronic acids, including:
(3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87)
(6-Bromo-2,3-dichlorophenyl)boronic acid (similarity score: 0.71) .
Key Structural Features :
- All three compounds share a boronic acid (-B(OH)₂) functional group.
- Differences lie in halogen substituent positions and types (Br, Cl), influencing electronic and steric properties.
Physicochemical Properties Comparison
| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 269.72 g/mol |
| Log Po/w (XLOGP3) | 2.15 | 2.20 (estimated) | 2.65 (estimated) |
| Solubility | 0.24 mg/mL | 0.18 mg/mL (estimated) | 0.10 mg/mL (estimated) |
| BBB Permeability | Yes | Likely | Unlikely (higher log P) |
Key Observations :
Functional Insights :
- Both compounds exhibit high GI absorption, making them suitable for oral drug formulations.
- Lack of CYP inhibition reduces drug-drug interaction risks .
Research Findings and Data Analysis
- Thermodynamic Stability : this compound’s polar surface area (TPSA: 40.46 Ų) suggests moderate hydrogen-bonding capacity, balancing solubility and membrane permeability.
- Safety Profile: No PAINS (pan-assay interference compounds) alerts, indicating low risk of nonspecific binding in assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


